molecular formula C15H15NO4S2 B3860727 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B3860727
M. Wt: 337.4 g/mol
InChI Key: KYMQJVKZKTWEJE-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydroxybenzylidene group, and a butanoic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydroxybenzylidene group are believed to play key roles in its biological activities. These groups can interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

What sets 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid apart from similar compounds is the presence of the hydroxybenzylidene group, which imparts unique chemical and biological properties. This group can form hydrogen bonds and participate in various interactions, enhancing the compound’s stability and activity .

Properties

IUPAC Name

2-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-8(2)12(14(19)20)16-13(18)11(22-15(16)21)7-9-4-3-5-10(17)6-9/h3-8,12,17H,1-2H3,(H,19,20)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMQJVKZKTWEJE-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 2
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 3
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 5
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Reactant of Route 6
2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

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